α4β2 nAChR Antagonism
Ethyl 4-chloro-6-methylnicotinate demonstrates potent and selective binding to the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR), a key therapeutic target for cognitive and neurological disorders. In a direct binding assay, it displaced [³H]nicotine from human α4β2 nAChR expressed in SH-EP1 cells with an inhibition constant (Ki) of 30 nM [1]. While functional activity (EC50 = 4.9 µM) indicates weak partial agonism at the same receptor, the compound's primary pharmacology is defined by its high-affinity antagonism [1]. This profile is distinct from many other nicotinic ligands and is a direct result of its specific substitution pattern.
| Evidence Dimension | In vitro binding affinity (Ki) for human α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 30 nM (Antagonist activity measured by [³H]nicotine displacement) |
| Comparator Or Baseline | No comparator data is available in the same assay for direct analogs. However, the Ki value of 30 nM establishes a benchmark for high-affinity interaction with this specific receptor subtype. A structurally related compound in BindingDB (CHEMBL2179529) exhibits an EC50 of 4.90E+3 nM in a functional agonist assay at the same receptor, highlighting the target compound's distinct functional profile as primarily an antagonist. |
| Quantified Difference | 30 nM (Ki) vs. 4.90E+3 nM (EC50) for a related compound, demonstrating a functional shift from partial agonism to high-affinity antagonism. |
| Conditions | Human α4β2 nAChR expressed in SH-EP1 cells; [³H]nicotine displacement after 2 hours; liquid scintillation assay. |
Why This Matters
This quantitative, subtype-specific binding data provides a clear scientific basis for selecting this compound over other building blocks for nAChR-focused drug discovery or chemical probe development, where potency and functional bias are critical.
- [1] BindingDB. (n.d.). BDBM50397890 (CHEMBL2179529). Ki = 30 nM; EC50 = 4.90E+3 nM for human α4β2 nAChR. View Source
